molecular formula C8H8ClFO B2967762 1-(2-Chloroethoxy)-4-fluorobenzene CAS No. 64010-10-2

1-(2-Chloroethoxy)-4-fluorobenzene

Cat. No. B2967762
CAS RN: 64010-10-2
M. Wt: 174.6
InChI Key: PNXWJPITIBTSLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves alkylation processes. For instance, the synthesis of 1-[4-(2-chloroethoxy)phenyl]-2-phenylbutan-1-one involves the alkylation of methyl (2-chloroethoxy)-acetate . Another example is the preparation method of 2-(2-chloroethyl) ethanol, which involves the use of boric acid and benzene .

Scientific Research Applications

Proton and Fluorine NMR Spectra Analysis

Proton and fluorine nuclear magnetic resonance (NMR) spectroscopy has been utilized to analyze fluorobenzene. This method, involving high-resolution spectrometry, allows for the study of molecular structures and interactions in fluorobenzene compounds (Mohanty & Venkateswarlu, 1966).

Phosphodiesterase Inhibitors Synthesis

1-(2,3-epoxypropoxy)-2(4)-fluorobenzenes and their derivatives have been synthesized and evaluated for biological activity, particularly as potential phosphodiesterase (PDE) inhibitors, suggesting their use in heart therapy (Baker et al., 1995).

Microwave Spectrum and Molecular Properties

The microwave spectrum of 1-chloro-2-fluorobenzene has been investigated, providing insights into rotational and quartic centrifugal distortion constants, nuclear quadrupole coupling, and dipole moments, which are critical for understanding the molecular properties of fluorobenzene compounds (Onda et al., 1994).

Organometallic Chemistry

Fluorobenzenes like 1,2-difluorobenzene are used as solvents or ligands in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents influence their binding strength to metal centers, playing a role in C-H and C-F bond activation reactions (Pike et al., 2017).

Electrochemical Fluorination Studies

Studies on electrochemical fluorination of halobenzenes have been conducted, offering insights into the formation mechanisms and side reactions during fluorination processes, which are vital for developing fluorination techniques and understanding the properties of fluorinated compounds (Horio et al., 1996).

C-H⋯F-C Hydrogen Bonding

Research on the crystal structure of fluorobenzene compounds, like 1,2,3,5-tetrafluorobenzene, has highlighted the importance of C-H⋯F-C interactions and weak intermolecular interactions in the crystal packing of non-polar compounds (Thakur et al., 2010).

Fluorination of Aromatic Compounds

The fluorination of aromatic compounds like toluene and fluoromethylbenzene has been explored electrochemically, providing a deeper understanding of the mechanisms and outcomes of such reactions (Momota et al., 1998).

Safety and Hazards

The safety data sheet for a related compound, 2-(2-Chloroethoxy)ethanol, indicates that it is combustible, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-chloroethoxy)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXWJPITIBTSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloroethoxy)-4-fluorobenzene

Synthesis routes and methods

Procedure details

4-Fluorophenol (8.92 mmol) and 1-chloro-2-bromoethane (13.4 mmol) were dissolved in acetone (18 mL). The solution was added with potassium carbonate (12.5 mmol) and heated under reflux for 10 hours. The mixture was allowed to cool to room temperature and then filtered. The filtrate was concentrated and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain the title compound (yield: 31%).
Quantity
8.92 mmol
Type
reactant
Reaction Step One
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
12.5 mmol
Type
reactant
Reaction Step Two
Yield
31%

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